ethyl 1-ethyl-4-methyl-1H-1,2,3-triazole-5-carboxylate
Overview
Description
ethyl 1-ethyl-4-methyl-1H-1,2,3-triazole-5-carboxylate is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological and chemical properties, making them valuable in various fields such as pharmaceuticals, agriculture, and materials science
Mechanism of Action
Target of Action
Ethyl 1-ethyl-4-methyl-1H-1,2,3-triazole-5-carboxylate, also known as ethyl 3-ethyl-5-methyltriazole-4-carboxylate, is a compound that has been studied for its potential neuroprotective and anti-neuroinflammatory properties . The primary targets of this compound appear to be human microglia and neuronal cells . These cells play a crucial role in the central nervous system, with microglia serving as the primary form of active immune defense and neurons being responsible for transmitting information throughout the body .
Mode of Action
The compound interacts with its targets by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated human microglia cells . These molecules are known to play a role in inflammation and neuronal damage, so their inhibition can help protect the nervous system . Additionally, the compound has been found to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
The compound affects several biochemical pathways. By reducing the expression of BIP, a protein that assists in protein folding within the ER, the compound can help alleviate ER stress . The compound also inhibits apoptosis, or programmed cell death, by reducing the expression of cleaved caspase-3, a key player in the execution-phase of cell apoptosis . Additionally, the compound inhibits the NF-kB inflammatory pathway, further contributing to its anti-inflammatory effects .
Result of Action
The result of the compound’s action is a reduction in neuroinflammation and neurodegeneration . By inhibiting the production of inflammatory molecules and reducing ER stress and apoptosis, the compound can protect neuronal cells from damage . This makes it a potential candidate for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Action Environment
The action of this compound is likely influenced by various environmental factors. For instance, the presence of LPS, a component of the cell walls of certain bacteria, can stimulate the production of NO and TNF-α in microglia . The compound’s ability to inhibit this response suggests that it may be particularly effective in environments where bacterial infection is present . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-ethyl-4-methyl-1H-1,2,3-triazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethyl acetoacetate with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization with an appropriate reagent to yield the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
ethyl 1-ethyl-4-methyl-1H-1,2,3-triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: The triazole ring can participate in nucleophilic and electrophilic substitution reactions, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under conditions that may include acidic or basic catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a wide range of functionalized triazoles with different substituents on the ring.
Scientific Research Applications
ethyl 1-ethyl-4-methyl-1H-1,2,3-triazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It finds applications in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Comparison with Similar Compounds
ethyl 1-ethyl-4-methyl-1H-1,2,3-triazole-5-carboxylate can be compared with other triazole derivatives, such as:
1,2,3-Triazole: Known for its use in click chemistry and as a pharmacophore in various drugs.
1,2,4-Triazole: Widely used in antifungal agents and other pharmaceuticals.
Thiazole: Another heterocyclic compound with diverse biological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
ethyl 3-ethyl-5-methyltriazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-4-11-7(6(3)9-10-11)8(12)13-5-2/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJCISYCOIHVED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(N=N1)C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.